Anticancer Potency: 4-Bromo-8-nitroisoquinoline Demonstrates Low Micromolar IC₅₀ Values Against Cancer Cell Lines
In vitro assays have demonstrated that 4-Bromo-8-nitroisoquinoline exhibits low micromolar antiproliferative activity against human breast cancer (MCF-7) and human lung cancer (A549) cell lines . This activity is attributed to the bioreduction of the 8-nitro group in the hypoxic tumor microenvironment, generating cytotoxic intermediates . While a direct head-to-head comparison with the 5-bromo isomer is not available in the same study, cross-study analysis shows that 4-Bromo-8-nitroisoquinoline's activity is comparable to that reported for 5-Bromo-8-nitroisoquinoline in similar assays, but with a distinct substitution pattern that offers orthogonal vectors for further chemical elaboration . The non-halogenated analog, 8-nitroisoquinoline, shows an IC₅₀ of 10 µM against A549 cells, indicating that the addition of the 4-bromo substituent may potentiate activity .
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Low micromolar range (MCF-7 and A549 cell lines) |
| Comparator Or Baseline | 8-Nitroisoquinoline: 10 µM (A549) |
| Quantified Difference | Qualitative trend of lower IC₅₀ for 4-bromo analog |
| Conditions | MCF-7 (breast cancer) and A549 (lung cancer) cell lines; in vitro cytotoxicity assay |
Why This Matters
The low micromolar activity confirms its potential as a lead-like scaffold or prodrug intermediate, while the 4-bromo group provides a distinct vector for SAR exploration not available in non-halogenated analogs.
